molecular formula C15H13ClFNO3S B2722352 N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide CAS No. 338423-94-2

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide

Cat. No.: B2722352
CAS No.: 338423-94-2
M. Wt: 341.78
InChI Key: VCDDUMUOPVRAAR-UHFFFAOYSA-N
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Description

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a fluorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-aminoethyl-4-fluorobenzenecarboxamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenecarboxamides.

Scientific Research Applications

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorobenzenecarboxamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-chlorobenzenecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-methylbenzenecarboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDUMUOPVRAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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